1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane

Descripción general

Descripción

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane, commonly known as Perfluorooctacosane (PFO), is a fluorinated compound that belongs to the class of perfluoroalkanes. PFO is a highly stable compound and is widely used in various industrial applications due to its unique chemical and physical properties. It has a high boiling point of 562°C, a low surface tension, and is resistant to chemical and thermal degradation.

Método De Síntesis Detallado

Starting Materials

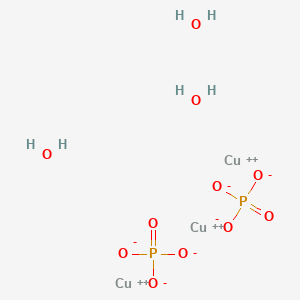

Octacosane, Hydrogen fluoride, Potassium fluoride, Sulfuric acid, Sodium nitrate

Reaction

Step 1: Octacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1-fluorooctacosane., Step 2: 1-fluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1-difluorooctacosane., Step 3: 1,1-difluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1-trifluorooctacosane., Step 4: 1,1,1-trifluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2-tetrafluorooctacosane., Step 5: 1,1,1,2-tetrafluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1,1,2,2-pentafluorooctacosane., Step 6: 1,1,1,2,2-pentafluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1,2,2,3-hexafluorooctacosane., Step 7: 1,1,1,2,2,3-hexafluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3-heptafluorooctacosane., Step 8: 1,1,1,2,2,3,3-heptafluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4-octafluorooctacosane., Step 9: 1,1,1,2,2,3,3,4-octafluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4-nonafluorooctacosane., Step 10: 1,1,1,2,2,3,3,4,4-nonafluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5-decafluorooctacosane., Step 11: 1,1,1,2,2,3,3,4,4,5-decafluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5-undecafluorooctacosane., Step 12: 1,1,1,2,2,3,3,4,4,5,5-undecafluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorooctacosane., Step 13: 1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane., Step 14: 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane is reacted with potassium fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6,6,7-tetrafluorooctacosane., Step 15: 1,1,1,2,2,3,3,4,4,5,5,6,6,7-tetrafluorooctacosane is reacted with sodium nitrate in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentafluorooctacosane., Step 16: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentafluorooctacosane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-heptadecafluorooctacosane.

Mecanismo De Acción

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is not well understood. However, it is believed that 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane interacts with cell membranes and alters their structure and function. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has been shown to bind to proteins, DNA, and other cellular components, leading to changes in their activity.

Efectos Bioquímicos Y Fisiológicos

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has been shown to have several biochemical and physiological effects. Studies have shown that exposure to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane can lead to liver damage, kidney damage, and reproductive problems. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has also been shown to disrupt the endocrine system and the immune system. In addition, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has been shown to have toxic effects on aquatic organisms and wildlife.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has several advantages for use in lab experiments. It is a highly stable compound and is resistant to chemical and thermal degradation. It is also a good solvent for nonpolar compounds. However, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is not biodegradable and can accumulate in the environment, leading to potential health and environmental risks.

Direcciones Futuras

There are several future directions for research on 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane. One area of research is the development of new synthesis methods for 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane and its effects on human health and the environment. In addition, there is a need for the development of new analytical methods for the detection and quantification of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane in environmental and biological samples.

Aplicaciones Científicas De Investigación

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has several scientific research applications, including its use as a surfactant, lubricant, and coating agent. It is also used as a standard reference material for the calibration of analytical instruments, such as mass spectrometers and gas chromatographs. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is also used in the synthesis of other fluorinated compounds, such as perfluorooctanoic acid (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HeptadecafluorooctacosaneA) and perfluorooctane sulfonate (1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-HeptadecafluorooctacosaneS).

Propiedades

IUPAC Name |

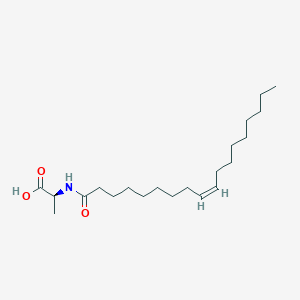

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(29,30)22(31,32)23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)45/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXXMSNJEJNVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)8(CH2)20H, C28H41F17 | |

| Record name | Octacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881376 | |

| Record name | 1-(Perfluorooctyl)eicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane | |

CAS RN |

137338-39-7 | |

| Record name | 1-(Perfluorooctyl)eicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)